molecular formula C10H11BrO3 B1315760 1-(4-broMo-2,5-diMethoxyphenyl)ethanone CAS No. 90841-64-8

1-(4-broMo-2,5-diMethoxyphenyl)ethanone

Cat. No.: B1315760
CAS No.: 90841-64-8
M. Wt: 259.1 g/mol
InChI Key: PXIBOMTVNQIFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and methoxy groups

Scientific Research Applications

1-(4-Bromo-2,5-dimethoxyphenyl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: Utilized in the preparation of functionalized materials and polymers.

Biochemical Analysis

Biochemical Properties

1-(4-Bromo-2,5-dimethoxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), leading to the formation of metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential effects on cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes and impact metabolic processes within the cell . These changes can lead to various cellular responses, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes, such as monoamine oxidase, which leads to changes in the levels of neurotransmitters and other signaling molecules . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various metabolites . Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular functions, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and alterations in normal physiological functions . These dosage-dependent effects are crucial for understanding the compound’s safety profile and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes oxidative deamination to form metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid . These metabolites can further undergo demethylation and other modifications, leading to the formation of additional metabolic products. The involvement of enzymes such as monoamine oxidase in these pathways highlights the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and effects on cellular functions.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone can be synthesized through the bromination of 2,5-dimethoxyacetophenone. The reaction typically involves the use of bromine in a suitable solvent such as chloroform at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom substitutes a hydrogen atom on the aromatic ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Comparison with Similar Compounds

  • 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone
  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

Comparison: 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone is unique due to the specific positioning of the bromine and methoxy groups on the aromatic ring. This positioning can significantly affect the compound’s reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(12)7-4-10(14-3)8(11)5-9(7)13-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIBOMTVNQIFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557812
Record name 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90841-64-8
Record name 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-broMo-2,5-diMethoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-broMo-2,5-diMethoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-broMo-2,5-diMethoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-broMo-2,5-diMethoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-broMo-2,5-diMethoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-broMo-2,5-diMethoxyphenyl)ethanone
Customer
Q & A

Q1: What happens when 1-(4-bromo-2,5-dimethoxyphenyl)ethanone is subjected to high temperatures, simulating a "meth pipe" scenario?

A1: Research indicates that this compound undergoes significant degradation when heated under conditions simulating a "meth pipe". A study utilizing gas chromatography-mass spectrometry identified twelve distinct pyrolysis products from this compound. [] This finding raises concerns about potential inhalation exposure to these degradation products, which currently have unknown toxicological profiles. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.